4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-7-(4-fluorophenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione can be achieved through a multi-step process involving the condensation of appropriate starting materials. One efficient method involves the reaction of 3-chlorobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized with 2-mercaptoacetic acid under acidic conditions to yield the desired thiazolo[4,5-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with different substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Chlorophenyl)-7-(4-fluorophenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe to study biological pathways involving thiazole-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazole-containing heterocycles, such as:
2H-Thiazolo[4,5-d][1,2,3]triazole:
Thiazolo[3,2-b][1,2,4]triazole: Noted for its efficient synthesis and functionalization.
Thiazolo[5,4-d]thiazole: Used in materials science for its superior photocatalytic activity. The uniqueness of 4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione lies in its specific substitution pattern and the resulting electronic properties, which can be tailored for specific applications.
Properties
Molecular Formula |
C19H14ClFN2O2S |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C19H14ClFN2O2S/c1-22-18-17(26-19(22)25)15(11-5-7-13(21)8-6-11)10-16(24)23(18)14-4-2-3-12(20)9-14/h2-9,15H,10H2,1H3 |
InChI Key |
CCHBTYFIHBSLPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.